molecular formula C10H12FNO B2946941 [2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol CAS No. 1547299-38-6

[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol

Cat. No.: B2946941
CAS No.: 1547299-38-6
M. Wt: 181.21
InChI Key: NFZGOFDJHBFHIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol typically involves the reaction of 5-fluoropyridine with a cyclopropylmethanol derivative under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the pyridine ring .

Scientific Research Applications

[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for [2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, influencing biological pathways. The cyclopropylmethanol group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol is unique due to its combination of a fluoropyridine ring and a cyclopropylmethanol group. This structure provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[2-(5-fluoropyridin-2-yl)-2-methylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-10(4-7(10)6-13)9-3-2-8(11)5-12-9/h2-3,5,7,13H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZGOFDJHBFHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CO)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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